Competitive Inhibition Potency and Selectivity: Lynamicin B vs. Synthetic OfChi-h Inhibitors
Lynamicin B competitively inhibits OfChi-h with a Ki of 8.76 μM and does not significantly inhibit other chitinases [1]. In comparison, synthetic small-molecule OfChi-h inhibitors such as compound 6a (Ki = 58 nM) and compound 10a (Ki = 19.4 nM) exhibit higher potency but lack the natural product scaffold and established selectivity profile of lynamicin B [2]. The natural product origin of lynamicin B provides a structurally complex starting point for optimization, whereas synthetic inhibitors often require extensive medicinal chemistry to achieve comparable selectivity [3].
| Evidence Dimension | Inhibition constant (Ki) against OfChi-h |
|---|---|
| Target Compound Data | Ki = 8.76 μM |
| Comparator Or Baseline | Compound 6a: Ki = 58 nM (0.058 μM); Compound 10a: Ki = 19.4 nM (0.0194 μM) |
| Quantified Difference | Lynamicin B is ~151-fold less potent than compound 6a and ~452-fold less potent than compound 10a |
| Conditions | Fluorescence-based enzyme inhibition assay using recombinant OfChi-h expressed in E. coli; substrate: 4-methylumbelliferyl β-D-N,N',N''-triacetylchitotrioside |
Why This Matters
Despite lower absolute potency, lynamicin B's natural product origin and defined selectivity profile provide a validated scaffold for further optimization, whereas synthetic inhibitors may require additional selectivity characterization before in vivo deployment.
- [1] Lu, Q.; Xu, L.; Liu, L.; Zhou, Y.; Liu, T.; Song, Y.; Ju, J.; Yang, Q. Lynamicin B is a Potential Pesticide by Acting as a Lepidoptera-Exclusive Chitinase Inhibitor. J. Agric. Food Chem. 2021, 69 (47), 14086–14091. View Source
- [2] Zhang, L.; Liu, T.; Qu, M.; Yang, Q. Discovery of conformation constrained tetracyclic compounds as potent chitinase OfChi-h inhibitors with a novel binding mode. J. Agric. Food Chem. 2025, 73 (26), 14762–14771. View Source
- [3] Guo, B.; Chen, L.; Luo, S.; Wang, C.; Feng, Y.; Li, X.; Cao, C.; Zhang, L.; Yang, Q.; Zhang, X.; Yang, X. Rational design of azo-aminopyrimidine derivatives as the potent lepidoptera-exclusive chitinase inhibitors. J. Agric. Food Chem. 2024, 72 (18), 10271–10281. View Source
